

Doxylamine N-Oxide: Structural Characterization, Synthesis, and Analytical Profiling

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Doxylamine N-Oxide

CAS No.: 97143-65-2

Cat. No.: B1147051

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Executive Summary

Doxylamine N-Oxide (CAS: 97143-65-2) represents a critical oxidative metabolite and process-related impurity of the first-generation antihistamine Doxylamine. In drug development, its significance is twofold: it serves as a marker for oxidative degradation in pharmaceutical stability studies (ICH Q3B) and acts as a primary metabolite formed via Flavin-containing Monooxygenase (FMO) pathways in vivo.

This technical guide provides a comprehensive analysis of the aliphatic N-oxide variant, distinguishing it from its pyridinyl N-oxide isomer. It details the physicochemical properties, synthetic routes for reference standard generation, and validated LC-MS/MS protocols for its detection in complex matrices.

Chemical Identity and Structural Analysis[1]

Doxylamine contains two potential sites for N-oxidation: the nitrogen within the pyridine ring and the tertiary aliphatic amine in the ethoxy side chain. **Doxylamine N-Oxide** specifically refers to the oxidation of the aliphatic tertiary amine.

Structural Specifications

Parameter	Data
Common Name	Doxylamine N-Oxide (Aliphatic)
IUPAC Name	N,N-Dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine oxide
CAS Number	97143-65-2
Molecular Formula	C ₁₇ H ₂₂ N ₂ O ₂
Molecular Weight	286.37 g/mol
Chirality	The molecule retains the chiral center at the benzylic carbon of the parent Doxylamine. ^[1]
Isomeric Distinction	Aliphatic N-oxide (Target): Oxidation at dimethylamine group. Pyridinyl N-oxide (Impurity): Oxidation at pyridine nitrogen (CAS 99430-77-0).

Stereochemistry and Polarity

Unlike the parent tertiary amine, the N-oxide functional group introduces a strong dipole moment (approx. 4.38 D), significantly increasing water solubility and altering chromatographic retention. The N-O bond is coordinate covalent (dative), creating a highly polarized center that is susceptible to thermal deoxygenation (Cope elimination) under high-temperature GC conditions or intense electrospray ionization.

Synthesis and Formation Pathways^{[3][4]}

Biological Formation (Metabolism)

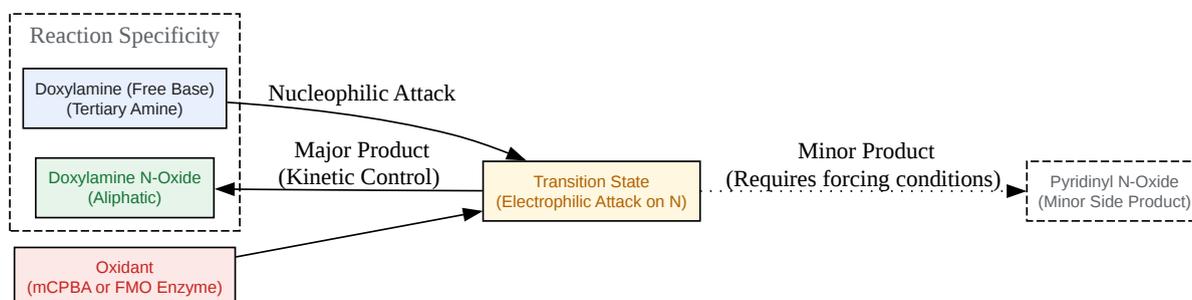
In vivo, Doxylamine is extensively metabolized. While Cytochrome P450 (CYP450) enzymes drive N-demethylation, the formation of **Doxylamine N-Oxide** is predominantly catalyzed by Flavin-containing Monooxygenases (FMOs). This pathway is non-inducible and less susceptible to drug-drug interactions compared to CYP-mediated routes.

Chemical Synthesis (Reference Standard Preparation)

For analytical method validation, high-purity **Doxylamine N-Oxide** is required. The standard synthetic route involves direct oxidation using meta-Chloroperoxybenzoic acid (mCPBA).

Protocol: Selective N-Oxidation

- Reagents: Doxylamine Succinate (1.0 eq), mCPBA (1.1 eq), Dichloromethane (DCM), 10% Na₂CO₃.
- Free Base Liberation: Dissolve Doxylamine Succinate in water; adjust pH to 11 with NaOH. Extract free base into DCM.
- Oxidation: Cool DCM solution to 0°C. Add mCPBA portion-wise over 30 minutes to prevent over-oxidation or N-dealkylation side reactions.
- Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Mobile Phase: MeOH/DCM 1:9). The N-oxide will exhibit a lower R_f value than the parent amine.
- Workup: Wash organic layer with 10% Na₂CO₃ (3x) to remove m-chlorobenzoic acid byproduct.
- Purification: Recrystallize from Acetone/Ether or purify via Flash Chromatography (Alumina stationary phase recommended to prevent acid-catalyzed decomposition).



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Figure 1: Reaction pathway distinguishing the formation of the major aliphatic N-oxide from the minor pyridinyl impurity.[2]

Analytical Profiling and Detection

Accurate quantification requires distinguishing the N-oxide from the parent drug and the pyridinyl isomer. N-oxides are thermally labile; therefore, LC-MS/MS is preferred over GC-MS.

Physicochemical Stability Profile[4]

- Thermal: Unstable >100°C. Can undergo Cope elimination to form the corresponding hydroxylamine and alkene.
- Photostability: Sensitive to UV degradation; store in amber vials.
- pH Stability: Stable in neutral/alkaline solutions; acid hydrolysis may revert N-oxide or cause rearrangement.

LC-MS/MS Method Parameters

The following protocol ensures separation of the N-oxide from the parent drug and other impurities.

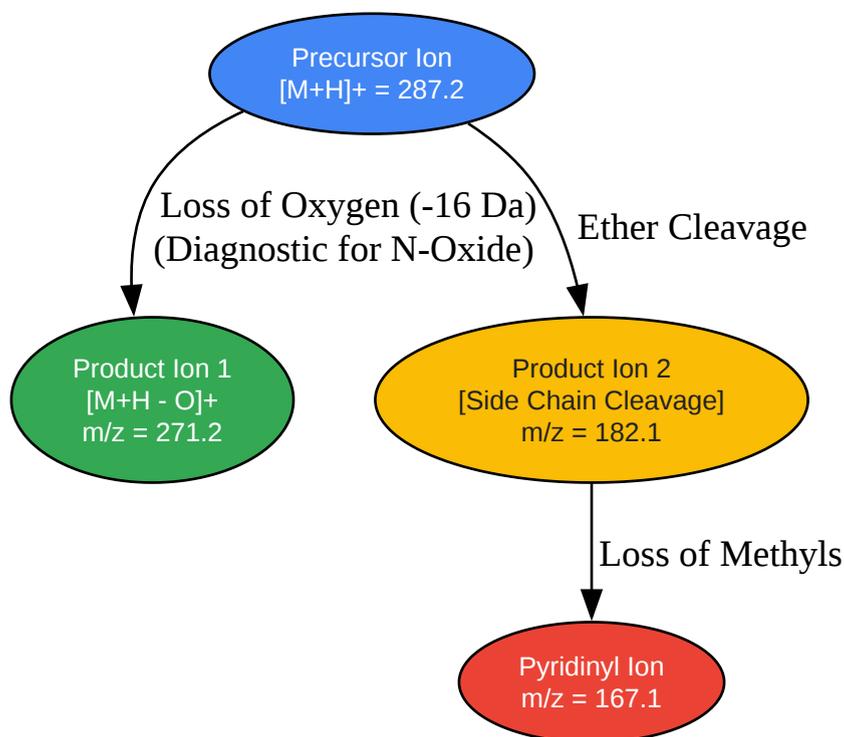
Parameter	Specification
Column	C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A	10 mM Ammonium Acetate (pH 9.0)
Mobile Phase B	Acetonitrile
Elution Mode	Gradient (10% B to 90% B over 10 min)
Flow Rate	1.0 mL/min
Detection	ESI Positive Mode (MRM)
Retention Order	Doxylamine N-Oxide (Earlier) < Doxylamine (Later)

Note: At high pH (9.0), Doxylamine (pKa ~9.2) is largely unionized and retained longer. The N-oxide remains polar and elutes earlier.

Mass Spectrometry Fragmentation

Differentiation of N-oxides in MS is characterized by specific oxygen losses.

- Precursor Ion: $[M+H]^+ = m/z\ 287.2$
- Primary Fragment: $m/z\ 271.2$ ($[M+H]^+ - 16\ \text{Da}$). This "deoxygenation" is diagnostic for N-oxides.[3]
- Secondary Fragment: $m/z\ 182.1$ (Cleavage of the ethoxy side chain).



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Figure 2: Proposed MS/MS fragmentation pathway for **Doxylamine N-Oxide** identification.

Regulatory and Safety Context

Impurity Qualification (ICH Q3A/B)

Under ICH guidelines, **Doxylamine N-Oxide** is classified as a degradation product.

- Reporting Threshold: >0.1% (for max daily dose \leq 1g).
- Identification Threshold: >0.2%.[\[1\]](#)[\[4\]](#)
- Qualification Threshold: >0.5% (requires tox studies).

Toxicity Potential

As a metabolite, **Doxylamine N-Oxide** is generally considered less pharmacologically active than the parent antihistamine regarding H1-receptor binding. However, N-oxides can be reduced back to the parent amine in vivo by aldehyde oxidase or mitochondrial reductases, creating a recycling pathway that extends the drug's half-life.

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- To cite this document: BenchChem. [Doxylamine N-Oxide: Structural Characterization, Synthesis, and Analytical Profiling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1147051#doxylamine-n-oxide-chemical-structure-and-properties>]

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